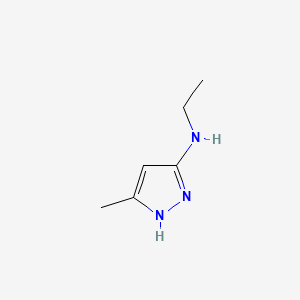![molecular formula Cl10H4K4O2Ru2 B568513 Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate CAS No. 123359-44-4](/img/structure/B568513.png)
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is a chemical compound with the molecular formula K₄[(RuCl₅)₂O]·xH₂O. It is a coordination complex that contains ruthenium in the +4 oxidation state. This compound is known for its unique structure, where two pentachlororuthenate(IV) units are bridged by an oxo ligand, and it is typically found in its hydrated form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate can be synthesized through the reaction of ruthenium tetroxide (RuO₄) with potassium chloride (KCl) in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
2RuO4+10KCl+H2O→K4[(RuCl5)2O]⋅xH2O
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would involve scaling up the reaction process. This would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(III) or ruthenium(II).
Substitution: Ligand substitution reactions can occur, where chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are employed.
Substitution: Ligand exchange can be facilitated by using ligands such as ammonia (NH₃) or phosphines (PR₃).
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its unique redox properties.
Medicine: Explored for its potential anticancer properties, as ruthenium complexes have shown promise in cancer treatment.
Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.
Wirkmechanismus
The mechanism of action of potassium mu-oxobis[pentachlororuthenate(IV)] hydrate involves its ability to undergo redox reactions. The compound can interact with various molecular targets, including enzymes and DNA, through its redox-active ruthenium centers. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular pathways, which are crucial for its potential biological and medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexachlororuthenate(IV): K₂[RuCl₆]
Potassium tetrachlororuthenate(II): K₂[RuCl₄]
Potassium pentachlororuthenate(III): K₃[RuCl₅]
Uniqueness
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is unique due to its bridged structure, where two pentachlororuthenate(IV) units are connected by an oxo ligand. This bridging oxo ligand imparts distinct chemical and physical properties to the compound, differentiating it from other ruthenium complexes.
Eigenschaften
CAS-Nummer |
123359-44-4 |
|---|---|
Molekularformel |
Cl10H4K4O2Ru2 |
Molekulargewicht |
749.1 g/mol |
IUPAC-Name |
tetrapotassium;pentachlororuthenium(2-);dihydrate |
InChI |
InChI=1S/10ClH.4K.2H2O.2Ru/h10*1H;;;;;2*1H2;;/q;;;;;;;;;;4*+1;;;2*+3/p-10 |
InChI-Schlüssel |
SXFJYSYNSKQNRL-UHFFFAOYSA-D |
SMILES |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Kanonische SMILES |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


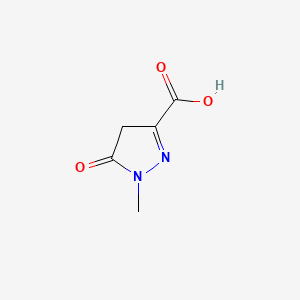
![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)

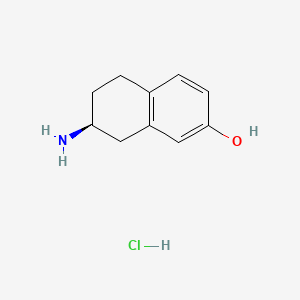
![(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid](/img/structure/B568445.png)
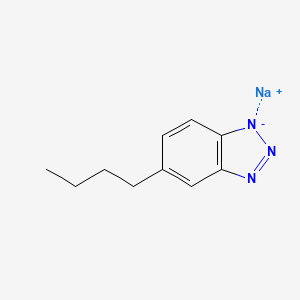
![Bicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B568448.png)
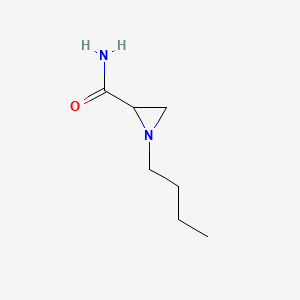
![1H-5,10-Methano[1,2,4]triazolo[1,2-a][1,2]diazocine](/img/structure/B568450.png)
